REACTION_CXSMILES
|
C([Zn]CC)C.CCCCCC.[C:12]([OH:18])([C:14](F)(F)F)=[O:13].C(I)I.COC([CH:26]1[CH2:30][C:29](=[CH2:31])[CH2:28][N:27]1[C:32]([O:34][CH2:35][C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)=[O:33])=O.C[N+]1([O-])CCOCC1>C(Cl)Cl.[Os](=O)(=O)(=O)=O.O.CC(C)=O>[CH2:35]([O:34][C:32]([N:27]1[CH:14]([C:12]([OH:18])=[O:13])[CH2:31][C:29]2([CH2:30][CH2:26]2)[CH2:28]1)=[O:33])[C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
118 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(I)I
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1N(CC(C1)=C)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 110 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a stir bar
|
Type
|
ADDITION
|
Details
|
was added dropwise by addition funnel over 22 minutes
|
Duration
|
22 min
|
Type
|
ADDITION
|
Details
|
was added slowly over 4 minutes
|
Duration
|
4 min
|
Type
|
ADDITION
|
Details
|
was added by cannula
|
Type
|
WASH
|
Details
|
a rinse with DCM (10 mL)
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 100 mL saturated aqueous NH4Cl
|
Type
|
ADDITION
|
Details
|
The entire contents of the flask were poured into saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted 3× with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in THF (100 mL)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred 7 hours at room temperature
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
then quenched with 100 mL saturated aqueous Na2S2O3
|
Type
|
ADDITION
|
Details
|
The entire contents of the flask was poured into H2O
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted 3× with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica column chromatography (10% to 25% EtOAc/hexane)
|
Reaction Time |
110 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC2(CC2)CC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.54 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |